molecular formula C8H5BrN2O2 B1375680 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 1173721-45-3

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Cat. No.: B1375680
CAS No.: 1173721-45-3
M. Wt: 241.04 g/mol
InChI Key: AJQKBOXVCYDTSS-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole and a pyridine ring The presence of a bromine atom at the 5-position and a methyl group at the 1-position adds to its unique chemical properties

Mechanism of Action

Target of Action

The primary target of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various biological processes, including tissue development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound interacts with FGFRs, inhibiting their activity and thus disrupting these signaling pathways .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate a variety of cellular processes, including cell proliferation, differentiation, and survival . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to the inhibition of cell proliferation and induction of apoptosis .

Pharmacokinetics

The compound’s low molecular weight suggests that it may have favorable pharmacokinetic properties .

Result of Action

In vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibits the migration and invasion of these cells .

Biochemical Analysis

Biochemical Properties

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting certain kinases, this compound can alter the phosphorylation status of various proteins, leading to changes in cell signaling pathways. This can result in altered gene expression, affecting the production of proteins that are crucial for cell function and survival. Furthermore, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on the cell surface, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in gene expression, affecting the production of proteins involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and receptor function without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and cell death. Threshold effects have been observed, where a specific dosage level is required to elicit a biological response. Beyond this threshold, the effects can become more pronounced and potentially harmful .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 5-substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other protein targets.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
  • 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Uniqueness

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is unique due to the presence of both a bromine atom and a methyl group, which confer distinct electronic and steric properties. These modifications can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-1-methylpyrrolo[2,3-b]pyridine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c1-11-7-5(6(12)8(11)13)2-4(9)3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQKBOXVCYDTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743402
Record name 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173721-45-3
Record name 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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